molecular formula C26H25N3O3 B6316942 Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98% CAS No. 847553-81-5

Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%

Cat. No.: B6316942
CAS No.: 847553-81-5
M. Wt: 427.5 g/mol
InChI Key: WPBWKKIZKTUNIP-UHFFFAOYSA-N
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Description

Oxazolo[3,4-a]pyrazine derivative 3 is a compound belonging to the class of oxazolo[3,4-a]pyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. Oxazolo[3,4-a]pyrazine derivatives have been studied extensively for their role as neuropeptide S receptor antagonists, which are important in modulating neurobiological functions such as locomotion, anxiety, and drug abuse .

Preparation Methods

The synthesis of oxazolo[3,4-a]pyrazine derivatives typically involves multiple steps, including cyclization and annulation reactions. One common synthetic route involves the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Oxazolo[3,4-a]pyrazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of oxazolo[3,4-a]pyrazine derivative 3 involves its interaction with neuropeptide S receptors. By binding to these receptors, the compound modulates various neurobiological functions, including locomotion, anxiety, and drug abuse. The molecular targets and pathways involved in this interaction are still being studied, but it is known that the compound exhibits potent in vitro and in vivo activity .

Comparison with Similar Compounds

Oxazolo[3,4-a]pyrazine derivative 3 is unique compared to other similar compounds due to its specific structure and potent activity as a neuropeptide S receptor antagonist. Similar compounds include:

    Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.

    5H-pyrrolo[2,3-b]pyrazine derivatives: Show more activity on kinase inhibition.

    6H-pyrrolo[3,4-b]pyrazine derivatives: Exhibit diverse biological activities.

Properties

IUPAC Name

N-benzyl-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-24(27-18-20-10-4-1-5-11-20)28-16-17-29-23(19-28)26(32-25(29)31,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBWKKIZKTUNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)NCC3=CC=CC=C3)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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